molecular formula C7H14O2 B1222032 Ethyl valerate CAS No. 539-82-2

Ethyl valerate

Cat. No.: B1222032
CAS No.: 539-82-2
M. Wt: 130.18 g/mol
InChI Key: ICMAFTSLXCXHRK-UHFFFAOYSA-N
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Description

Ethyl valerate, also known as ethyl pentanoate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from valeric acid and ethanol. This colorless liquid is known for its fruity aroma, often described as resembling green apples. This compound is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant scent .

Scientific Research Applications

Ethyl valerate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl valerate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . It is recommended to keep it away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool .

Future Directions

Ethyl valerate (ETV) and tripropionin (TPP) are two biofuels whose thermal decomposition is being studied to find complementary sources of energy . This compound (EV) as a promising fuel additive was produced by esterification of valeric acid with ethanol over Brønsted acidic amino acid ionic liquids . The high energy density of EV makes it a promising biofuel candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl valerate is typically synthesized through the esterification of valeric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The reaction can be represented as follows:

C4H9COOH+C2H5OHC4H9COOC2H5+H2O\text{C4H9COOH} + \text{C2H5OH} \rightarrow \text{C4H9COOC2H5} + \text{H2O} C4H9COOH+C2H5OH→C4H9COOC2H5+H2O

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid or solid acid catalysts like mesoporous Al-SBA-15 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and ethanol.

    Oxidation: this compound can be oxidized to produce valeric acid.

    Reduction: Reduction of this compound can yield valeric alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Valeric acid and ethanol.

    Oxidation: Valeric acid.

    Reduction: Valeric alcohol.

Mechanism of Action

The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Ethyl valerate is similar to other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. it is unique in its specific fruity aroma and its applications in the food and fragrance industries. Here is a comparison with some similar compounds:

This compound stands out due to its specific green apple scent and its versatility in various applications.

Properties

IUPAC Name

ethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMAFTSLXCXHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6040161
Record name Ethyl valerate
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid
Record name Ethyl pentanoate
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Record name Ethyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

144.00 to 145.00 °C. @ 760.00 mm Hg
Record name Ethyl pentanoate
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Solubility

2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water
Record name Ethyl pentanoate
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Record name Ethyl pentanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.870-0.875
Record name Ethyl pentanoate
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CAS No.

539-82-2
Record name Ethyl valerate
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Record name Ethyl valerate
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Record name Ethyl pentanoate
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Record name Pentanoic acid, ethyl ester
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Record name Ethyl valerate
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Record name Ethyl valerate
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Record name ETHYL VALERATE
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Record name Ethyl pentanoate
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Melting Point

-91.2 °C
Record name Ethyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

The procedure of Example 5 (i) was repeated except that vinyl valerate was used instead of 2,2,2-trichloroethyl butyrate to give 10.4 g of S-form of 1-(4-(tetrahydro-2-pyranyloxy)phenyl)ethanol (yield: 94%) and 13.9 g of R-form of 1-(4-tetrahydro-2-pyranyloxy)phenyl)ethyl valerate (yield: 91%).
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl valerate?

A1: this compound has the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol.

Q2: How can this compound be identified spectroscopically?

A2: this compound can be identified using techniques like FTIR and GC-MS. FTIR reveals characteristic peaks around 1200 cm⁻¹ (C-O stretch), 1680 cm⁻¹ (C=O stretch), and 3000 cm⁻¹ (aliphatic C-H stretch) []. GC-MS helps separate and identify this compound based on its retention time and mass spectrum [].

Q3: How is this compound synthesized?

A3: this compound can be synthesized via esterification of valeric acid with ethanol in the presence of a suitable catalyst, often an enzyme like lipase [, , ].

Q4: What role do enzymes play in this compound synthesis?

A4: Enzymes like lipase act as biocatalysts, facilitating the esterification reaction between valeric acid and ethanol under mild conditions, leading to a more sustainable synthesis process compared to chemical methods [, , , , , ].

Q5: What factors influence the enzymatic synthesis of this compound?

A5: Factors such as reaction time, temperature, enzyme concentration, agitation speed, and the presence of solvents significantly influence the yield and efficiency of enzymatic this compound synthesis [, , , ].

Q6: Can this compound be synthesized from renewable sources?

A6: Yes, this compound can be synthesized from renewable sources like lignocellulose. One pathway involves converting lignocellulose to levulinic acid, which is then further transformed into this compound through hydrogenation and esterification reactions [, , , , ].

Q7: What type of catalysts are used for the conversion of levulinic acid to this compound?

A7: Bifunctional catalysts, possessing both acidic and metallic sites, are often employed for this conversion. For instance, Ru/SBA-SO3H catalyst, with its acidic (SBA-SO3H) and metallic (Ru) sites, has demonstrated high efficiency in catalyzing this reaction [].

Q8: What are the main applications of this compound?

A8: this compound is primarily used as a flavoring agent, imparting a green apple flavor to food and beverages. It also finds applications in cosmetics and pharmaceuticals [, , ]. Additionally, its physicochemical properties make it a potential biofuel candidate for spark-ignition engines [, , , ].

Q9: What are the advantages of using this compound as a biofuel?

A9: this compound, compared to traditional fuels, offers benefits like lower emissions and potential for renewable production from lignocellulose [, , ]. It exhibits combustion characteristics similar to gasoline, allowing blending or potential substitution in spark-ignition engines [, ].

Q10: Have there been computational studies on this compound?

A10: Yes, computational chemistry techniques, including DFT calculations, have been employed to study this compound. These studies often focus on understanding its electronic structure, reactivity, and interactions with other molecules [].

Q11: What is the environmental impact of this compound?

A11: While this compound is generally considered safe, its wider use as a biofuel necessitates investigating its complete environmental impact. This includes assessing its biodegradability, potential for soil and water contamination, and impact on air quality compared to traditional fuels [].

Q12: Are there strategies for managing the potential environmental risks associated with this compound production and use?

A12: Sustainable practices like utilizing renewable feedstocks for its production, developing efficient catalysts to minimize waste, and investigating biodegradation pathways are crucial in mitigating potential environmental risks [, ].

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